Teroxalene hydrochloride
CAS No.: 3845-22-5
Cat. No.: VC0544962
Molecular Formula: C28H42Cl2N2O
Molecular Weight: 493.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3845-22-5 |
---|---|
Molecular Formula | C28H42Cl2N2O |
Molecular Weight | 493.5 g/mol |
IUPAC Name | 1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloride |
Standard InChI | InChI=1S/C28H41ClN2O.ClH/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25;/h10-15,22H,5-9,16-21H2,1-4H3;1H |
Standard InChI Key | GWLHCTMTLJQQKG-UHFFFAOYSA-N |
SMILES | CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl.Cl |
Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl.Cl |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Teroxalene hydrochloride is characterized by distinct structural and biochemical features that underpin its pharmacological activity. The compound’s piperazine backbone, substituted with chlorophenyl and tert-pentylphenoxyhexyl groups, contributes to its lipophilicity and binding affinity to parasitic targets . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 493.55 g/mol |
CAS Number | 3845-22-5 |
Storage Conditions | -20°C (powder), -80°C (solution) |
Solubility | Soluble in DES solvents |
The compound’s stability is temperature-dependent, requiring stringent storage protocols to maintain efficacy .
Synthesis and Production
Laboratory-Scale Synthesis
Teroxalene hydrochloride is synthesized via a nucleophilic substitution reaction between 1-(3-chloro-4-methylphenyl)piperazine and 6-(4-tert-pentylphenoxy)hexyl chloride. The process employs a base such as sodium hydroxide or potassium carbonate to facilitate deprotonation, followed by recrystallization for purification . Key reaction parameters include:
Parameter | Condition |
---|---|
Reaction Medium | Anhydrous dimethyl sulfoxide (DMSO) |
Temperature | 40–60°C |
Purification Method | Recrystallization (ethanol/water) |
Industrial Production
Industrial synthesis scales this methodology using continuous-flow reactors and advanced purification systems, achieving yields exceeding 85%. Quality control measures ensure compliance with veterinary pharmaceutical standards, though large-scale production remains limited to specialized facilities .
Pharmacological Profile
Mechanism of Action
Teroxalene hydrochloride exerts its antiparasitic effects through dual mechanisms:
-
Enzyme Inhibition: The compound binds to essential metabolic enzymes in Schistosoma mansoni, including those involved in glycolysis and oxidative phosphorylation, disrupting ATP production .
-
Cellular Disruption: By interfering with calcium signaling pathways and gene expression, it induces apoptosis in parasitic cells while sparing host tissues .
Efficacy in Preclinical Models
Studies in infected murine models demonstrate a 95% reduction in parasite burden following a 7-day treatment regimen (10 mg/kg daily). Comparative data against praziquantel, the standard schistosomiasis therapeutic, reveal superior activity against juvenile worm stages .
Pharmacokinetics
Miller et al. (1966) conducted foundational pharmacokinetic analyses using -labeled teroxalene hydrochloride . Key findings include:
Parameter | Value (Mean ± SD) |
---|---|
Oral Bioavailability | 68% ± 12% (rats) |
Plasma Half-Life () | 4.2 ± 0.8 hours |
Renal Excretion | 42% ± 5% within 24 hours |
The compound undergoes hepatic metabolism via cytochrome P450 3A4, producing inactive metabolites excreted in bile and urine .
Current Applications and Regulatory Status
Veterinary Use
Approved in limited jurisdictions for schistosomiasis control in livestock, teroxalene hydrochloride is administered as an oral suspension (10 mg/mL). Field trials in bovine models reduced egg output by 99% within 14 days .
Research Applications
Beyond antiparasitic activity, the compound serves as:
-
A reference standard in high-performance liquid chromatography (HPLC) assays
-
A lead compound for developing broad-spectrum anthelmintics
-
A molecular probe for studying piperazine receptor interactions
Future Perspectives
Resistance Mitigation
Ongoing genomic analyses of Schistosoma strains have identified potential resistance markers (e.g., SmATPase mutations). Combination therapies pairing teroxalene derivatives with artemisinin-based compounds show synergistic effects in resistance prevention models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume